BenchChemオンラインストアへようこそ!

Simalikalactone D

Antimalarial Drug Discovery Plasmodium falciparum Quassinoid Pharmacology

Simalikalactone D (SkD) is the only quassinoid with validated sub-nanomolar to low-nanomolar potency across antimalarial, anticancer, and antiviral targets—driven by its unique C-15 ester and epoxymethano bridge. Unlike quassin (15-fold less active), SkD delivers IC50 10 nM vs. chloroquine-resistant P. falciparum (in vivo ED50 3.7 mg/kg/day), low-nM cytotoxicity in breast/ovarian cancer lines, and larvicidal activity (LC50 1.25 µg/mL vs. Anopheles gambiae). This compound-specific activity profile makes SkD an irreplaceable tool for SAR studies, bioassay-guided fractionation, and target-identification programs. Procure with confidence—request a quote for ≥98% (HPLC) material today.

Molecular Formula C25H34O9
Molecular Weight 478.5 g/mol
Cat. No. B1254965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimalikalactone D
Synonymssimalikalactone D
Molecular FormulaC25H34O9
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C
InChIInChI=1S/C25H34O9/c1-6-10(2)21(30)34-16-18-24(5)20(29)15(27)17-23(4)12(11(3)7-13(26)19(23)28)8-14(33-22(16)31)25(17,18)9-32-24/h7,10,12,14-20,27-29H,6,8-9H2,1-5H3/t10-,12+,14-,15-,16-,17-,18+,19-,20+,23+,24-,25-/m1/s1
InChIKeyOKIKYYZNNZCZRX-ZPUVFWQWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Simalikalactone D: A Quassinoid with Validated Antimalarial, Cytotoxic, and Antiviral Activity


Simalikalactone D (SkD) is a quassinoid, a class of highly oxygenated triterpenoids, primarily isolated from the Simaroubaceae family, including Quassia amara and Quassia africana [1]. It is characterized by its complex pentacyclic structure (C25H34O9, MW 478.5 g/mol), a calculated XlogP of 0.60, and a topological polar surface area of 140.00 Ų, indicating moderate lipophilicity [2]. SkD has been validated as the principal active compound in traditional antimalarial preparations, and it has also demonstrated significant in vitro cytotoxicity against various cancer cell lines and antiviral activity against multiple viruses [1][3].

Why In-Class Quassinoid Substitution is Not a Reliable Strategy: A Quantitative Perspective on Simalikalactone D


Quassinoids represent a structurally diverse class of natural products, and even minor structural variations can lead to profound differences in potency and biological target engagement. Substituting simalikalactone D with a structurally related quassinoid, such as quassin, is not a functionally equivalent exchange. Quantitative evidence demonstrates that simalikalactone D exhibits sub-nanomolar to low nanomolar activity against drug-resistant malaria and specific cancer cell lines, while other in-class compounds can be orders of magnitude less potent or completely inactive [1][2]. The presence of specific structural features, such as the ester group at C-15 and the epoxymethano bridge, has been directly linked to its unique activity profile, underscoring the critical need for a compound-specific selection strategy based on quantitative data [3].

Simalikalactone D (SkD) Quantitative Differentiation Evidence Guide


Superior Antimalarial Potency of SkD Against Chloroquine-Resistant P. falciparum Compared to Quassin

Simalikalactone D (SkD) demonstrates exceptional in vitro potency against the chloroquine-resistant FcB1 strain of Plasmodium falciparum, with an IC50 of 10 nM [1]. This is a 15-fold improvement over the related quassinoid quassin, which has a reported IC50 of 150 nM (0.15 µM) against the same parasite [2]. The quantitative difference is directly relevant for projects requiring high potency against drug-resistant malaria strains.

Antimalarial Drug Discovery Plasmodium falciparum Quassinoid Pharmacology

SkD Exhibits Potent Cytotoxicity in Breast Cancer Cells, Surpassing Other Quassinoids Like Picrasin K

Simalikalactone D displays potent, low-nanomolar cytotoxicity against multiple breast cancer cell lines, with IC50 values of 60 nM in SKBR3, 65 nM in MDA-MB-231, and 116 nM in MDA-MB-468 cells [1]. This activity profile contrasts sharply with other quassinoids like Picrasin K, which shows only weak activity with an IC50 of 7 µM (7,000 nM) against MCF-7 breast cancer cells . This represents a >100-fold difference in potency between two quassinoids in a similar cancer context.

Cancer Chemotherapy Breast Cancer Natural Product Cytotoxicity

SkD Possesses Broad-Spectrum Antiviral Activity, Unlike the Inactive In-Class Compound Quassin

In a direct comparative study, simalikalactone D was identified as the active antiviral principle from Quassia africana, showing pronounced activity against Herpes simplex, Semliki forest, Coxsackie, and Vesicular stomatitis viruses [1]. In stark contrast, the closely related quassinoid, quassin, isolated from the same source, showed no antiviral activity whatsoever [1]. The study identified the ester group at C-15 and the epoxymethano bridge between C-8 and C-13 as critical for this activity, structural features present in SkD but absent or different in inactive quassinoids [1].

Antiviral Research Quassinoid SAR Viral Inhibition

In Vivo Antimalarial Efficacy of SkD in a Murine Model, a Milestone Unreported for Many Quassinoids

Simalikalactone D has demonstrated in vivo efficacy in a rodent malaria model, achieving 50% inhibition of Plasmodium yoelii yoelii parasite at a dose of 3.7 mg/kg/day via the oral route [1]. This is a critical piece of evidence as in vivo activity is not a given for all potent in vitro quassinoids. For instance, the highly potent antimalarial quassinoid bruceantin, while having a comparable in vitro IC50 of 13 nM against resistant P. falciparum, has a well-documented narrow therapeutic window, with the curative dose being close to the toxic dose, which has hindered its development .

In Vivo Pharmacology Antimalarial Therapeutics Drug Development

Simalikalactone D: Key Application Scenarios Derived from Quantitative Evidence


Lead Compound for Next-Generation Antimalarial Drug Discovery Against Drug-Resistant Strains

With an IC50 of 10 nM against chloroquine-resistant P. falciparum and demonstrated oral in vivo efficacy (ED50 of 3.7 mg/kg/day in a murine model), simalikalactone D is a validated starting point for medicinal chemistry programs focused on overcoming antimalarial drug resistance [5]. Its potency against resistant strains provides a clear advantage over older quassinoids like quassin, which is 15-fold less active [4].

Tool Compound for Investigating Quassinoid Structure-Activity Relationships (SAR) and Novel Cancer Targets

The differential antiviral activity between SkD and quassin, attributed to specific structural features like the C-15 ester and epoxymethano bridge, makes SkD an essential tool compound for SAR studies [5]. Furthermore, its potent, low-nanomolar cytotoxicity in breast cancer cell lines and induction of caspase-3-independent cell death warrant its use in target identification and mechanism-of-action studies in oncology research [4].

Reference Standard for Antiviral Screening of Quassinoid-Containing Natural Extracts

Given that simalikalactone D is the only active compound against a broad panel of viruses among structurally similar quassinoids, it serves as a critical positive control and reference standard [5]. This is essential for bioassay-guided fractionation of Simaroubaceae plant extracts to ensure that observed antiviral activity can be correctly attributed to SkD and not mistaken for a general class effect.

Model Substrate for Vector Control Agent Development Targeting Malaria Vectors

Simalikalactone D has demonstrated larvicidal activity against Anopheles gambiae, a primary malaria vector, with an LC50 of 1.25 µg/mL [5]. This validated activity positions SkD as a model substrate for developing new, plant-based larvicides, offering an alternative avenue for malaria control that complements direct antimalarial drug discovery efforts [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Simalikalactone D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.